molecular formula C8H16O3 B13609778 4-Methoxy-2,4-dimethylpentanoic acid

4-Methoxy-2,4-dimethylpentanoic acid

Cat. No.: B13609778
M. Wt: 160.21 g/mol
InChI Key: CRIIYTCZCQGUJA-UHFFFAOYSA-N
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Description

4-Methoxy-2,4-dimethylpentanoic acid (CAS: 14301-31-6) is a branched-chain carboxylic acid characterized by a methoxy group (-OCH₃) at the 4-position and methyl groups (-CH₃) at both the 2- and 4-positions of the pentanoic acid backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. This compound has been listed as a discontinued product in commercial catalogs, limiting its current availability for research or industrial applications .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-methoxy-2,4-dimethylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-6(7(9)10)5-8(2,3)11-4/h6H,5H2,1-4H3,(H,9,10)

InChI Key

CRIIYTCZCQGUJA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of this compound with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid group, followed by the addition of the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-2,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-methoxy-2,4-dimethylpentanoic acid is best contextualized through comparison with analogous compounds. Below is a detailed analysis of key differences in substituents, properties, and applications:

Structural and Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight Key Differences Source/Application
This compound Methoxy (-OCH₃), two methyl (-CH₃), carboxylic acid (-COOH) C₈H₁₄O₃ 158.20 Reference compound Discontinued product
3-Hydroxy-2,4-dimethylpentanoic acid Hydroxy (-OH), two methyl (-CH₃), carboxylic acid C₇H₁₂O₃ 144.17 Hydroxy replaces methoxy; increased polarity Synthetic standard (Enamine) ; Incorporated into antibiotics (e.g., salinamides)
2,4-Dimethylpentanoic acid Two methyl (-CH₃), carboxylic acid C₇H₁₂O₂ 128.17 Lacks oxygen-containing substituent (methoxy/hydroxy) Synthetic standard (Enamine)
4-Hydroxy-4-methylpentanoic acid Hydroxy (-OH), methyl (-CH₃), carboxylic acid C₆H₁₀O₃ 130.14 Hydroxy at 4-position; shorter chain Chemical data
5-(4-Hydroxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Ml) Phenolic hydroxyl, dimethyl, carboxylic acid C₁₆H₂₂O₄ 278.34 Larger aromatic substituent; antioxidant properties Metabolite of gemfibrozil; inhibits LDL oxidation

Physicochemical Properties

  • Acidity: The electron-withdrawing methoxy group may slightly increase acidity (lower pKa) relative to alkyl-substituted acids like 2,4-dimethylpentanoic acid.
  • Steric Effects : The 2,4-dimethyl substitution introduces steric hindrance, which could reduce reactivity in esterification or amidation reactions compared to linear analogs.

Key Takeaways

  • Functional Group Impact : Methoxy groups enhance lipophilicity but may reduce hydrogen-bonding capacity compared to hydroxy analogs.
  • Biological Activity : Hydroxy-substituted derivatives are more prevalent in bioactive natural products, whereas methoxy-substituted compounds may find niche roles in synthetic chemistry.
  • Commercial Availability: this compound’s discontinued status underscores the importance of structurally related compounds for ongoing research.

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